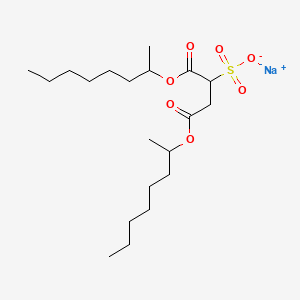

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is an anionic surfactant known for its excellent wetting, permeating, emulsifying, dispersing, cleansing, foaming, and solubilizing abilities . It is commonly used in various industrial applications, including textiles, leather, household detergents, and industrial cleaning agents .

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Maleic anhydride reacts with 1-methylheptyl alcohol to form bis(1-methylheptyl) maleate.

Sulfonation Reaction: Bis(1-methylheptyl) maleate then reacts with sodium bisulfite to produce this compound.

Industrial Production Methods:

- The industrial production of this compound follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Types of Reactions:

Hydrolysis: this compound is stable in weak acids and alkalis but hydrolyzes under strong acidic or basic conditions.

Common Reagents and Conditions:

Hydrolysis: Strong acids or bases are used to hydrolyze the compound.

Combustion: Exposure to strong oxidants can lead to combustion.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is widely used in scientific research due to its surfactant properties . Some of its applications include:

Chemistry: Used as a wetting agent, emulsifying agent, and dispersing agent in various chemical formulations.

Medicine: Investigated for its potential use in drug delivery systems due to its solubilizing properties.

Industry: Utilized in textile and leather industries as a wetting and permeating agent.

Wirkmechanismus

The mechanism of action of sodium 1,4-bis(1-methylheptyl) sulfosuccinate is primarily based on its surfactant properties . It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved through the interaction of its hydrophobic and hydrophilic groups with the liquid and solid surfaces . The compound’s molecular targets include cell membranes and other biological interfaces, where it enhances permeability and solubilization .

Vergleich Mit ähnlichen Verbindungen

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is unique due to its specific molecular structure, which provides excellent surfactant properties . Similar compounds include:

Sodium di-2-ethylhexyl sulfosuccinate: Another anionic surfactant with similar wetting and emulsifying properties.

Sodium lauryl sulfate: A widely used surfactant with strong cleansing and foaming abilities.

Sodium dodecylbenzenesulfonate: Known for its excellent detergency and emulsifying properties.

In comparison, this compound offers a unique balance of wetting, emulsifying, and dispersing abilities, making it suitable for a wide range of applications .

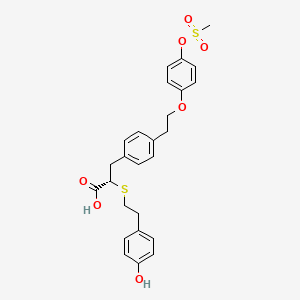

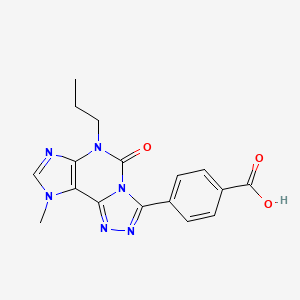

Eigenschaften

CAS-Nummer |

20727-33-7 |

|---|---|

Molekularformel |

C20H37NaO7S |

Molekulargewicht |

444.6 g/mol |

IUPAC-Name |

sodium;1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |

InChI-Schlüssel |

HLLFAOOLQATURQ-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)